N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide
Description
Chemical Structure and Properties: The compound N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide (CAS: 157023-58-0) features a phenyl ring substituted with a (1R)-configured 2-chloro-1-hydroxyethyl group and an N-methylmethanesulfonamide moiety. Its molecular formula is C₉H₁₂ClNO₃S, with a molecular weight of 249.71 g/mol . The sulfonamide group is a hallmark of antibacterial activity, while the chiral hydroxyethyl substituent may influence stereoselective interactions with biological targets .
Properties
Molecular Formula |
C10H14ClNO3S |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
KONSDXDLUSDQTI-JTQLQIEISA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[C@H](CCl)O)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1R)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Physicochemical Characteristics :
- Melting Point: Not explicitly reported in the evidence.
- Calculated Properties : Acid pKa ≈ 11.7, LogD (pH 5.5) ≈ 1.0 (estimated based on structural analogs) .
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Multiple Sulfonyl Groups
Compound : N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide ().
- Structure : Contains three methylsulfonyl groups on the phenyl ring.
- Properties :
- Comparison : The additional sulfonyl groups increase molecular polarity and rigidity, leading to a higher melting point but lower synthetic yield compared to the target compound. This structural feature may reduce membrane permeability, limiting bioavailability.
Kinase-Targeting Sulfonamides with Heterocyclic Moieties
Compound: N-(2-(((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)phenyl)-N-methylmethanesulfonamide (Compound 49, ).
- Structure: Incorporates a 5-chloropyrimidinyl core and an aminomethylphenyl group.
- Properties :
- Comparison : The pyrimidine ring enhances π-π stacking with kinase active sites, making this compound a potent focal adhesion kinase (FAK) inhibitor . The higher molecular weight and melting point reflect increased structural complexity and stability compared to the target compound.
Ethyl-Linked Analogs with Enhanced Lipophilicity
Compound : N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide ().
- Structure : Features an ethyl linker between the phenyl ring and sulfonamide.
- Properties: Calculated LogD (pH 5.5): 11.7 (high hydrophobicity). Hydrogen Bond Donors/Acceptors: 2/3 .
- This contrasts with the target compound’s shorter substituents, which may favor faster metabolic clearance.
Diazepanyl-Substituted Sulfonamides
Compound : N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (Compound 10h, ).
- Structure : Contains a 1,4-diazepane ring linked to the phenyl group.
- Properties :
- Comparison : The diazepane moiety introduces basic nitrogen atoms , enabling salt formation (e.g., hydrochloride) and enhancing solubility in acidic environments. This modification is absent in the target compound, which lacks such ionizable groups.
Thiazole-Containing Sulfonamides
Compound: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide ().
Biological Activity
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C12H16ClN2O3S. Its structure includes a chlorinated phenyl ring and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating cell membrane penetration and increasing efficacy against pathogens.
- Anticancer Potential : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. The inhibition of these enzymes may contribute to the anticancer effects observed in preclinical studies.
Antimicrobial Activity
A study exploring the antimicrobial potential of N-substituted phenyl derivatives found that compounds similar to this compound demonstrated effective inhibition against various microbial strains. The following table summarizes key findings:
| Compound Structure | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{4-chlorophenyl} | S. aureus | 32 µg/mL |
| N-{4-fluorophenyl} | MRSA | 16 µg/mL |
| N-{3-bromophenyl} | E. coli | 64 µg/mL |
These results indicate that structural modifications significantly affect antimicrobial potency.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of sulfonamide derivatives on cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| HeLa (cervical) | 20 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several chlorinated phenyl derivatives and assessed their antimicrobial activities using standard disk diffusion methods. The results indicated that the compounds with para-substituents exhibited superior activity against Gram-positive bacteria compared to their meta or ortho counterparts. This highlights the importance of substituent positioning on biological activity .
Case Study 2: Anticancer Mechanisms
A study investigating the effect of sulfonamide derivatives on tumor growth demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways. The derivative's ability to inhibit carbonic anhydrases was linked to reduced tumor cell proliferation and increased sensitivity to chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
